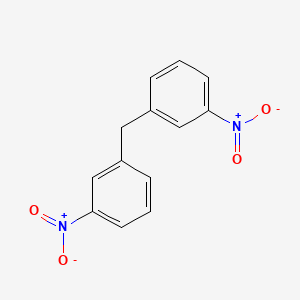![molecular formula C15H22BrNO6 B4962296 N-{2-[2-(4-bromophenoxy)ethoxy]ethyl}-2-propanamine oxalate](/img/structure/B4962296.png)
N-{2-[2-(4-bromophenoxy)ethoxy]ethyl}-2-propanamine oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[2-(4-bromophenoxy)ethoxy]ethyl}-2-propanamine oxalate, also known as BRL37344, is a selective β3-adrenergic receptor agonist. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases such as obesity, diabetes, and cardiovascular disorders.
Mechanism of Action
N-{2-[2-(4-bromophenoxy)ethoxy]ethyl}-2-propanamine oxalate selectively activates the β3-adrenergic receptor, which is primarily expressed in adipose tissue and plays a key role in regulating energy expenditure and lipid metabolism. Activation of the β3-adrenergic receptor leads to the activation of adenylate cyclase, which in turn increases cyclic AMP levels. This results in the activation of protein kinase A, which can phosphorylate and activate various downstream targets involved in energy metabolism.
Biochemical and Physiological Effects
N-{2-[2-(4-bromophenoxy)ethoxy]ethyl}-2-propanamine oxalate has been shown to have a number of biochemical and physiological effects. In animal models, N-{2-[2-(4-bromophenoxy)ethoxy]ethyl}-2-propanamine oxalate has been shown to increase energy expenditure, decrease food intake, and improve insulin sensitivity. Furthermore, N-{2-[2-(4-bromophenoxy)ethoxy]ethyl}-2-propanamine oxalate has been shown to have beneficial effects on cardiovascular function, including reducing blood pressure and improving cardiac function.
Advantages and Limitations for Lab Experiments
One advantage of using N-{2-[2-(4-bromophenoxy)ethoxy]ethyl}-2-propanamine oxalate in lab experiments is its selectivity for the β3-adrenergic receptor, which allows for specific activation of this receptor without affecting other adrenergic receptors. However, one limitation of using N-{2-[2-(4-bromophenoxy)ethoxy]ethyl}-2-propanamine oxalate is its relatively low potency compared to other β3-adrenergic receptor agonists. This may require the use of higher concentrations of the compound in experiments, which can increase the risk of non-specific effects.
Future Directions
There are several future directions for research on N-{2-[2-(4-bromophenoxy)ethoxy]ethyl}-2-propanamine oxalate. One area of interest is its potential therapeutic applications in diseases such as obesity, diabetes, and cardiovascular disorders. Further studies are needed to determine the efficacy and safety of N-{2-[2-(4-bromophenoxy)ethoxy]ethyl}-2-propanamine oxalate in these conditions. Another area of interest is the development of more potent and selective β3-adrenergic receptor agonists. This could lead to the development of more effective therapies for metabolic and cardiovascular diseases. Finally, research is needed to further elucidate the biochemical and physiological effects of N-{2-[2-(4-bromophenoxy)ethoxy]ethyl}-2-propanamine oxalate and its mechanism of action.
Synthesis Methods
The synthesis of N-{2-[2-(4-bromophenoxy)ethoxy]ethyl}-2-propanamine oxalate involves the reaction of 4-bromophenol with 2-(2-chloroethoxy)ethylamine in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 2-propanamine to yield N-{2-[2-(4-bromophenoxy)ethoxy]ethyl}-2-propanamine oxalate. The compound is obtained as a white crystalline powder and is commonly used as an oxalate salt.
Scientific Research Applications
N-{2-[2-(4-bromophenoxy)ethoxy]ethyl}-2-propanamine oxalate has been extensively studied for its potential therapeutic applications in various diseases. In particular, it has been investigated for its role in the treatment of obesity and diabetes. Studies have shown that N-{2-[2-(4-bromophenoxy)ethoxy]ethyl}-2-propanamine oxalate can increase energy expenditure, decrease food intake, and improve insulin sensitivity in animal models of obesity and diabetes. Furthermore, N-{2-[2-(4-bromophenoxy)ethoxy]ethyl}-2-propanamine oxalate has been shown to have beneficial effects on cardiovascular function, including reducing blood pressure and improving cardiac function.
properties
IUPAC Name |
N-[2-[2-(4-bromophenoxy)ethoxy]ethyl]propan-2-amine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BrNO2.C2H2O4/c1-11(2)15-7-8-16-9-10-17-13-5-3-12(14)4-6-13;3-1(4)2(5)6/h3-6,11,15H,7-10H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXWWETGMPVNCSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCOCCOC1=CC=C(C=C1)Br.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BrNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-[2-(4-bromophenoxy)ethoxy]ethyl]propan-2-amine;oxalic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-({1-[(4-methylphenyl)sulfonyl]-1H-indol-3-yl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4962217.png)
![4-methoxy-3-nitro-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4962224.png)


![N-{2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate](/img/structure/B4962248.png)


![6-{[3-(4-ethoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2,3-dimethoxybenzoic acid](/img/structure/B4962265.png)
![1-(2-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butoxy}phenyl)ethanone](/img/structure/B4962266.png)
![1-(4-fluorophenyl)-3-[(4-fluorophenyl)amino]-5-(2-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4962279.png)
![1-(3,4-dichlorophenyl)-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4962282.png)
![ethyl 2-{[3-(4-chloro-3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}butanoate](/img/structure/B4962298.png)
![4-(2,4-dichlorophenoxy)-N-[3-(1H-imidazol-1-yl)propyl]butanamide](/img/structure/B4962305.png)
![2-({2-[(3-methoxyphenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-1,2-oxazinane](/img/structure/B4962317.png)